Chlorothalonil-fosetyl mixt.

Description

Significance of Combined Fungicidal Formulations in Crop Protection

The use of combined fungicidal formulations is significant for several reasons. Primarily, they provide a broader spectrum of disease control, targeting multiple pathogens that may be present in a crop simultaneously. apsnet.orggcmonline.com This is particularly advantageous as it simplifies disease management programs for farmers. Furthermore, pre-formulated mixtures ensure a consistent and optimized ratio of active ingredients, enhancing convenience and reducing the potential for mixing errors. gcmonline.com Research has shown that combination products can lead to a greater reduction in pathogen populations, which in turn can extend the duration of disease control. gcmonline.com

Rationale for Research on Multi-Compound Fungicides

A primary driver for combining fungicides is to broaden the range of diseases that can be controlled with a single application. apsnet.orggcmonline.comfrac.info Different fungicides have varying levels of effectiveness against different pathogens. By combining compounds with distinct target ranges, a single product can provide comprehensive protection against a wider array of fungal threats. gcmonline.comagriculture.comclaytonpp.com This is especially important in situations where multiple diseases can affect a crop throughout its growing season.

Fungicide resistance is a significant and growing concern in agriculture. agrogreat.com The repeated use of a single-site fungicide can lead to the selection and proliferation of resistant strains of a pathogen, rendering the fungicide ineffective. okstate.educroplife.org.au The use of fungicide mixtures is a key strategy to delay the development of resistance. apsnet.orgagrogreat.comcornell.edu Combining a single-site fungicide with a multi-site inhibitor, for example, makes it more difficult for a pathogen to develop resistance to both modes of action simultaneously. frac.infonih.gov This approach helps to preserve the effectiveness of existing fungicides for longer periods. croplife.co.zanzpps.org

In some cases, the combination of two or more fungicides can result in synergistic or additive effects, where the combined effect is greater than the sum of the individual components. apsnet.orgfrac.info This can lead to improved disease control even at reduced application rates of the individual fungicides. apsnet.org Formulations that combine systemic and protectant fungicides can offer both curative and preventative action, providing a more comprehensive defense for the plant. nih.govscispace.com This enhanced efficacy contributes to higher crop yields and quality. nih.gov

Historical Context of Chlorothalonil (B1668833) and Fosetyl-Al (B57759) in Plant Disease Management

Both Chlorothalonil and Fosetyl-Al have long and established histories as effective fungicides in their own right.

Chlorothalonil is a broad-spectrum, non-systemic fungicide that was first registered for use in the United States in 1966. wikipedia.orgepa.gov It acts as a multi-site inhibitor, affecting various enzymes and metabolic processes within fungal cells. nih.gov Its broad-spectrum activity has made it a widely used tool for controlling a variety of fungal diseases on numerous crops, including peanuts, potatoes, and tomatoes. wikipedia.orgnih.gov Due to its multi-site mode of action, Chlorothalonil is considered to have a low risk of resistance development. croplife.co.za

Fosetyl-Al , on the other hand, is a systemic fungicide that is rapidly absorbed by the plant's leaves and roots and can move both upwards and downwards within the plant. fao.org It works by inhibiting spore germination and blocking mycelial development. fao.org Furthermore, it can stimulate the plant's own defense mechanisms. fao.org Fosetyl-Al is particularly effective against oomycete fungi, such as those that cause downy mildew and Phytophthora root rots. fao.orgflvc.org It is often used in both foliar and soil applications. flvc.org

The combination of these two fungicides, Chlorothalonil and Fosetyl-Al, brings together the multi-site, contact protection of Chlorothalonil with the systemic, plant-defense-inducing properties of Fosetyl-Al, creating a powerful and versatile tool for integrated disease management.

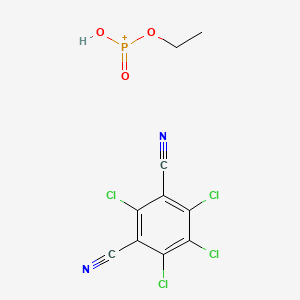

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

100756-23-8 |

|---|---|

Molecular Formula |

C10H6Cl4N2O3P+ |

Molecular Weight |

374.9 g/mol |

IUPAC Name |

ethoxy-hydroxy-oxophosphanium;2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile |

InChI |

InChI=1S/C8Cl4N2.C2H5O3P/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14;1-2-5-6(3)4/h;2H2,1H3/p+1 |

InChI Key |

SLCMCQIUZPRJCT-UHFFFAOYSA-O |

Canonical SMILES |

CCO[P+](=O)O.C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)Cl |

Origin of Product |

United States |

Mechanisms of Action and Biological Interactions of Chlorothalonil Fosetyl Mixtures

Independent Fungicidal Mechanisms of Components

The efficacy of this combination lies in the independent and synergistic actions of its constituent fungicides.

Chlorothalonil (B1668833): Multi-Site Mode of Action

Chlorothalonil is a broad-spectrum, non-systemic fungicide characterized by its multi-site mode of action, which makes the development of resistance in fungal populations a low risk. publications.gc.ca Its fungitoxic activity stems from its ability to react with and disrupt various critical cellular components and pathways within the fungal cell.

Chlorothalonil's primary mechanism involves its reaction with thiol groups, particularly those of the ubiquitous antioxidant glutathione (B108866) (GSH). wikipedia.orgresearchgate.netroyalsocietypublishing.org This interaction leads to the formation of chlorothalonil-thiol derivatives, effectively depleting the cell's glutathione reserves. researchgate.netresearchgate.net Glutathione is essential for detoxifying xenobiotics and maintaining cellular homeostasis; its depletion by chlorothalonil disrupts the sulfhydryl equilibrium, leading to oxidative stress and cellular dysfunction. royalsocietypublishing.orgresearchgate.net This depletion occurs as the detoxification process involves the conjugation of chlorothalonil with glutathione, a reaction catalyzed by the enzyme glutathione S-transferase (GST). researchgate.net

A crucial aspect of chlorothalonil's toxicity is its inhibition of key enzymes involved in glycolysis, a fundamental pathway for energy production in fungal cells. researchgate.net Specifically, chlorothalonil targets and inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a thiol-dependent enzyme critical for glycolysis. researchgate.netnih.gov By binding to the cysteine-149 residue in the active site of GAPDH, chlorothalonil prevents the enzyme from catalyzing the conversion of glyceraldehyde-3-phosphate, thereby halting the glycolytic pathway and the generation of ATP. researchgate.netnih.gov This inhibition of glycolytic enzymes disrupts the fungus's ability to produce energy, contributing significantly to its demise. researchgate.net

Fosetyl-Al (B57759): Organophosphonate and Plant Defense Activation

Fosetyl-Al is a systemic fungicide belonging to the organophosphate chemical family. diypestcontrol.comishs.org It is absorbed by the plant's leaves and roots and can move both upwards (acropetally) and downwards (basipetally) within the plant. publications.gc.cafao.org Its mode of action is twofold: it has a direct effect on the fungus and an indirect effect through the stimulation of the plant's natural defense mechanisms. ishs.orgmdpi.com Upon application, Fosetyl-Al dissociates into the ethyl phosphonate (B1237965) anion and aluminum ions. fao.org

Fosetyl-Al directly inhibits fungal growth by disrupting amino acid metabolism. diypestcontrol.com It works by inhibiting spore germination and blocking mycelial development. fao.orgherts.ac.uk The ethyl phosphonate component competes with phosphate (B84403) as an allosteric regulator of several enzymes, thereby interfering with crucial metabolic pathways. fao.orgherts.ac.uk While the precise mechanisms are not fully understood, this interference with essential enzymatic processes is a key part of its direct fungicidal activity. publications.gc.ca Furthermore, there is evidence that the breakdown product, phosphorous acid, is also inhibitory to the mycelial growth of some fungal species. apsnet.org The activation of plant defense systems is another significant aspect of Fosetyl-Al's efficacy. ishs.orgmdpi.comfrontiersin.org It can trigger the production of phytoalexins and pathogenesis-related proteins, which enhance the plant's ability to resist fungal and bacterial pathogens. ishs.orgfao.org This defense enhancement is linked to the release of ethylphosphonate within the plant tissues, which can trigger signaling pathways involving salicylic (B10762653) acid, jasmonic acid, and ethylene (B1197577). ishs.org

Compound Information Table:

| Compound Name | Chemical Family | Mode of Action Group | Primary Mechanism |

| Chlorothalonil | Nitrile | M5 (Multi-site contact activity) | Reacts with and inactivates thiol groups in enzymes and glutathione. |

| Fosetyl-Al | Organophosphonate | P07 (Host plant defense induction) | Directly inhibits fungal growth and indirectly stimulates plant defense mechanisms. |

Research Findings on Fungicidal Mechanisms:

| Component | Finding | Organism/System Studied |

| Chlorothalonil | Depletes cellular glutathione (GSH) by forming conjugates. researchgate.netresearchgate.net | Fungal cells |

| Chlorothalonil | Inhibits the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). researchgate.netnih.gov | Fungal cells |

| Fosetyl-Al | Disrupts amino acid metabolism. diypestcontrol.com | Fungi |

| Fosetyl-Al | Induces the production of phytoalexins and pathogenesis-related proteins in plants. fao.org | Plants |

| Fosetyl-Al | Ethylphosphonate release triggers plant defense pathways (salicylic acid, jasmonic acid, ethylene). ishs.org | Plants |

Induction of Host Plant Defense Mechanisms

Fosetyl-al, a key component of the mixture, is recognized not only for its direct fungicidal properties but also for its ability to stimulate the plant's innate defense systems. solutionsstores.comresearchgate.net This indirect mode of action involves the induction of a state of heightened resistance against pathogens. ishs.orgishs.orgfao.org Once absorbed by the plant's roots or leaves, fosetyl-al is metabolized into phosphonic acid (also referred to as phosphite) and ethanol (B145695). researchgate.netfao.org It is primarily the phosphonate ion that acts as an elicitor of host defense mechanisms. researchgate.netmdpi.com This stimulation prepares the plant to defend itself more effectively against fungal and bacterial attacks. fao.org

Fosetyl-al is a known inducer of Systemic Acquired Resistance (SAR), a broad-spectrum, long-lasting defense response in plants. isa-arbor.comnih.govisa-arbor.com The activation of SAR pathways primes the plant for a more rapid and robust defense response upon pathogen attack. uu.nl This induced state of resistance is characterized by the systemic accumulation of signaling molecules and defense-related proteins. mdpi.comarizona.edu

A key feature of SAR induction by fosetyl-al is the enhanced production and accumulation of phytoalexins, which are low molecular weight, antimicrobial secondary metabolites. isa-arbor.comnih.govisa-arbor.com For instance, in citrus plants challenged with Phytophthora citrophthora, treatment with fosetyl-al led to a two- to fourfold increase in the concentration of the phytoalexin scoparone (B1681568) compared to untreated, inoculated plants. apsnet.orgcirad.fr Similarly, studies on potato cultivars showed that fosetyl-al treatment increased the phytoalexin content in tubers, enhancing resistance against Phytophthora infestans. nih.gov

Furthermore, the activation of SAR by fosetyl-al involves the production of pathogenesis-related (PR) proteins, such as β-1,3-glucanase and chitinases, which can degrade fungal cell walls. fao.orgarizona.edu Research has demonstrated that fosetyl-al treatment can lead to an increase in the protein levels of β-1,3-glucanase and aspartic protease in potato tubers. nih.gov While some studies initially found it difficult to distinguish between direct toxicity and SAR activation, later research clarified that phosphite (B83602) (the metabolite of fosetyl-al) primes the plant for defense, rather than directly inducing defense gene expression in the absence of a pathogen. mdpi.comnih.gov

The plant's defense signaling is complex, involving intricate networks of phytohormones. Besides the well-documented salicylic acid pathway, fosetyl-al also modulates the jasmonic acid (JA) pathway. ishs.orgactahort.orgresearchgate.net The JA pathway is crucial for inducing resistance against certain pathogens and insects. arizona.edu

Research indicates that the efficacy of fosetyl-al is enhanced by its ability to trigger multiple defense pathways, including those mediated by jasmonic acid and ethylene. ishs.orgactahort.orgresearchgate.net While the salicylic acid pathway is generally associated with resistance to biotrophic pathogens, the jasmonic acid and ethylene pathways are often linked to defense against necrotrophic pathogens and herbivorous insects. oeno-one.eu The ability of fosetyl-al to influence the JA pathway contributes to its broad-spectrum activity and its effectiveness as a plant defense enhancer. ishs.orgactahort.org For example, the synergistic induction of defense genes can occur when both the jasmonate and ethylene signaling pathways are activated simultaneously. oeno-one.eu

Fosetyl-al's role as a plant defense enhancer is mediated through its influence on key defense-related phytohormones, primarily salicylic acid (SA) and ethylene. ishs.orgactahort.orgresearchgate.net Upon metabolizing to its active form, ethylphosphonate, it triggers these hormonal pathways, leading to a heightened state of defense. ishs.orgactahort.org

The salicylic acid pathway is a cornerstone of Systemic Acquired Resistance (SAR). mdpi.comarizona.edu Fosetyl-al treatment has been shown to prime plants for potentiated activation of SA-dependent defenses. uu.nlmdpi.com This means that while fosetyl-al itself may not cause a massive accumulation of SA, it prepares the plant to respond more quickly and strongly with SA-mediated defenses upon pathogen challenge. uu.nlmdpi.com Transcriptomic analysis in the vine-downy mildew pathosystem revealed that fosetyl-al treatment led to the deregulation of genes in pathways responsible for producing stilbenes, a type of phytoalexin, which are well-characterized defense mechanisms in grapevines. ishs.org

In addition to SA, the ethylene signaling pathway is also implicated in the defense response triggered by fosetyl-al. ishs.orgactahort.orgresearchgate.net Ethylene is involved in various defense processes, including the production of PR proteins and phytoalexins. oeno-one.eu The concurrent activation of SA, JA, and ethylene pathways by fosetyl-al results in a multifaceted and robust enhancement of the plant's immune response, making it more resilient to a broad range of pathogens. ishs.orgactahort.org

A rapid and early event in plant defense is the production of an "oxidative burst," which involves the generation of reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). frontiersin.orgnih.gov Fosetyl-al, through its metabolite phosphite, has been shown to induce the accumulation of ROS as part of the defense response. nih.gov

ROS serve multiple functions in plant defense. They can act directly against pathogens due to their toxicity and are also crucial signaling molecules that activate downstream defense responses. nih.govnih.govmdpi.com For example, H₂O₂ can trigger a cascade leading to the activation of defense genes and the strengthening of the plant cell wall. researchgate.net

Cell wall fortification is a critical physical defense mechanism that helps to block pathogen penetration. mdpi.com This process involves the deposition of materials like lignin, callose, and phenolic compounds, which reinforce the cell wall structure. arizona.educabidigitallibrary.org Research in potato slices inoculated with P. infestans showed that phosphite treatment enhanced phenolic stimulation. nih.gov Similarly, in pepper plants challenged with P. capsici, phosphite induced an accumulation of ROS. nih.gov This fortification makes it physically more difficult for fungal hyphae to invade plant tissues, thus containing the infection at the site of attempted entry.

Interactive Mechanisms within the Mixture

Synergistic and Additive Effects on Pathogen Inhibition

The combination of chlorothalonil and fosetyl-al in a fungicide mixture results in enhanced disease control that can be attributed to synergistic or additive effects. Chlorothalonil is a broad-spectrum, multi-site contact fungicide that inhibits fungal spore germination by inactivating amino acids and enzymes. arizona.edunih.gov Fosetyl-al is a systemic fungicide that acts both directly on the pathogen and indirectly by stimulating the host's defense mechanisms. solutionsstores.comfao.org The combination of these two distinct modes of action leads to a more comprehensive and robust inhibition of pathogens.

Systemic fungicides like fosetyl-al, when combined with protective fungicides such as chlorothalonil, have proven highly effective in controlling diseases like downy mildew. researchgate.net Research on the control of late blight in potatoes, caused by Phytophthora infestans, demonstrated a clear synergistic interaction between fosetyl-al and chlorothalonil. apsnet.org The observed control efficacy of the mixture was significantly higher than the expected efficacy calculated from the individual components, resulting in an Interaction Coefficient of Efficacy (ICE) greater than 1, which indicates synergism. apsnet.org For example, a mixture of 100 µg/ml fosetyl-al and 5 µg/ml chlorothalonil resulted in 87% disease control, whereas the expected control was only 39%, yielding an ICE value of 2.23. apsnet.org

Studies on ridge gourd have also shown that treatments with fosetyl-al and chlorothalonil provided effective control of downy mildew and resulted in some of the highest crop yields. researchgate.net This enhanced performance is hypothesized to occur because the two fungicides act on different stages of fungal development and through different mechanisms, providing a multi-pronged attack on the pathogen. apsnet.org While chemical compatibility can be a concern with tank mixtures, wettable powder (WP) formulations of chlorothalonil have been found to be compatible with fosetyl-al. flvc.org

Table 1: Synergistic Efficacy of Fosetyl-Al and Chlorothalonil Mixtures Against Potato Late Blight (Phytophthora infestans)

This table presents the observed and expected control efficacy of various concentrations of fosetyl-al and chlorothalonil, both individually and in mixtures, against a metalaxyl-sensitive isolate of P. infestans. The Interaction Coefficient of Efficacy (ICE) is calculated to quantify the nature of the interaction.

| Fungicide(s) | Concentration (µg a.i./ml) | Observed Control Efficacy (%) (±SD) | Expected Control Efficacy (%) | Interaction Coefficient of Efficacy (ICE)¹ |

| Fosetyl (B95085) Al | 100 | 35 ± 6 | - | - |

| Chlorothalonil | 5 | 6 ± 2 | - | - |

| Fosetyl Al + Chlorothalonil | 100 + 5 | 87 ± 4 | 39 | 2.23 (Synergism) |

| Fosetyl Al | 200 | 69 ± 5 | - | - |

| Chlorothalonil | 10 | 6 ± 2 | - | - |

| Fosetyl Al + Chlorothalonil | 200 + 10 | 95 ± 1 | 71 | 1.33 (Synergism) |

| Fosetyl Al | 500 | 88 ± 3 | - | - |

| Chlorothalonil | 15 | 6 ± 2 | - | - |

| Fosetyl Al + Chlorothalonil | 500 + 15 | 100 | 90 | 1.11 (Synergism) |

¹ICE > 1 indicates synergism; ICE = 1 indicates an additive effect; ICE < 1 indicates antagonism. Data sourced from Samoucha & Cohen (1986). apsnet.org

Enhanced Mycelial Growth Suppression

Mixtures of chlorothalonil and fosetyl-Al demonstrate a pronounced ability to suppress the mycelial growth of various fungal pathogens. researchgate.netapsnet.org Chlorothalonil, a multi-site contact fungicide, acts by inactivating amino acids, proteins, and enzymes through its combination with amino and thiol groups. arizona.edu This broad-spectrum activity disrupts numerous metabolic processes essential for mycelial development. ibles.pl Fosetyl-Al, a systemic fungicide, inhibits the development of fungal spores and mycelium and prevents the pathogen from penetrating the host plant. mdpi.com While specific quantitative data on the synergistic effect of the direct mixture on mycelial growth is not extensively detailed in the provided results, the combination of a multi-site inhibitor (chlorothalonil) with a systemic compound that also induces host plant defense (fosetyl-Al) suggests a comprehensive strategy for inhibiting fungal proliferation. mdpi.comuky.educontrolsolutionsinc.com Studies on individual components show significant mycelial inhibition. For instance, chlorothalonil has been shown to reduce the mycelial growth of Alternaria species and Phytophthora infestans. cabidigitallibrary.orgchemijournal.com Fosetyl-Al has also been noted for its inhibitory effect on the mycelial growth of Phytophthora nicotianae. researchtrend.net The combination of these differing modes of action is anticipated to result in enhanced suppression.

Increased Inhibition of Conidial Production and Spore Germination

The combination of chlorothalonil and fosetyl-Al is effective in inhibiting both the production of conidia (asexual spores) and their subsequent germination. Chlorothalonil has been demonstrated to significantly inhibit the conidial germination of various fungi, including Alternaria species and Colletotrichum gloeosporioides. cabidigitallibrary.orgbvsalud.org Fosetyl-Al also plays a role by preventing the development of fungal spores. mdpi.com The disruption of these early stages of the fungal life cycle is critical in preventing the establishment of infection. Research on Colletotrichum gloeosporioides showed that chlorothalonil at a concentration of 2.0 g.L-1 resulted in 100% inhibition of conidial germination. bvsalud.org Similarly, studies on Phytophthora infestans indicated that increasing concentrations of chlorothalonil led to a gradual decrease in spore germination. chemijournal.com The dual action of the mixture, with chlorothalonil providing immediate contact inhibition of germination and fosetyl-Al systemically hindering spore development, contributes to a more robust and lasting control of fungal populations. mdpi.comcontrolsolutionsinc.com

Table 1: Effect of Chlorothalonil on Conidial Germination of Colletotrichum gloeosporioides Source: Adapted from Ogosh et al., 2013

Modulation of Fungal Cell Membrane Permeability and Lipid Peroxidation

The integrity of the fungal cell membrane is a key target for antifungal action. Propamocarb, a fungicide sometimes grouped with compounds affecting cell membranes, disrupts their formation by interfering with phospholipid and fatty acid synthesis, thereby affecting membrane permeability. google.comepa.gov While not a direct component of the specified mixture, this highlights a relevant mechanism. Some natural compounds, like di- and triterpenes, which are being explored as biocides, have been shown to increase lipid peroxidation, a process of oxidative degradation of lipids that can damage cell membranes. researchgate.net Although direct evidence for chlorothalonil or fosetyl-Al inducing lipid peroxidation is not prominent in the search results, chlorothalonil's non-specific interaction with cellular components could indirectly lead to membrane stress. arizona.edu Fosetyl-Al's mode of action is primarily linked to inhibiting amino acid metabolism and inducing host defenses, rather than direct membrane disruption. arizona.edumdpi.com

Impacts on Ergosterol (B1671047) Synthesis Pathways

Ergosterol is a vital component of fungal cell membranes, and its synthesis is a common target for many fungicides, particularly the azoles (DMIs). mdpi.comfrac.info These fungicides inhibit the enzyme 14-α-demethylase, which is crucial for ergosterol production. frac.info This disruption leads to the accumulation of toxic sterol precursors and compromises membrane structure and function. frac.info It is important to note that neither chlorothalonil nor fosetyl-Al are classified as ergosterol biosynthesis inhibitors. frac.infofrac.info Chlorothalonil is a multi-site inhibitor, and fosetyl-Al primarily disrupts amino acid metabolism and activates the plant's defense mechanisms. arizona.eduucanr.edu Therefore, a mixture of chlorothalonil and fosetyl-Al does not directly target the ergosterol synthesis pathway in the same manner as DMI fungicides. The efficacy of the mixture relies on different and complementary mechanisms of action.

Joint Action Models for Mixture Efficacy Assessment

To evaluate the combined effect of fungicide mixtures, toxicological reference models such as Concentration Addition (CA) and Independent Action (IA) are employed. nih.govnih.gov These models predict the expected toxicity of a mixture based on the toxicity of its individual components, allowing researchers to determine if the observed interaction is synergistic (greater than expected), antagonistic (less than expected), or additive (as expected). apsnet.orgresearchgate.net

Independent Action (IA) Models

The Independent Action (IA) model, also known as response addition, is typically used for mixtures whose components have different modes of action and act on different target sites within the organism. apsnet.orgmdpi.com The IA model calculates the expected combined effect based on the probability that each component will act independently to produce an effect. apsnet.org The expected survival rate from the mixture is calculated as the product of the survival rates for each individual component. apsnet.org While theoretically sound for dissimilarly acting chemicals, studies comparing IA and CA models have shown that neither is universally superior in predicting mixture toxicity across all scenarios. nih.gov In some cases, the predictions of both models can be very similar, especially at low effect concentrations. wiley.com

Table 2: List of Compounds

Disease Control Efficacy of Chlorothalonil Fosetyl Mixtures

Efficacy against Specific Fungal and Oomycete Pathogens

The combination of chlorothalonil (B1668833), a contact fungicide, and fosetyl-al (B57759), a systemic fungicide, has been evaluated for its effectiveness in controlling various plant diseases caused by fungi and oomycetes. Research has focused on significant pathogens affecting both agricultural crops and turfgrass.

Mixtures containing the systemic fungicide fosetyl-al and the contact fungicide chlorothalonil have demonstrated efficacy in controlling late blight in potatoes, caused by the oomycete Phytophthora infestans. apsnet.org Studies have investigated the performance of this mixture against isolates of the pathogen with varying sensitivity to the systemic fungicide metalaxyl. apsnet.org

In studies on potato shoots treated with various fungicide mixtures and then inoculated with a metalaxyl-sensitive isolate of P. infestans, the combination of fosetyl-al and chlorothalonil showed significant disease control. apsnet.org The control efficacy of the mixture was observed to be synergistic, meaning the combined effect was greater than the sum of the individual components' effects. apsnet.org Research data indicates a clear dose-dependent relationship, with higher concentrations of the fungicide mixture resulting in greater control of the pathogen. apsnet.org

Table 1: Efficacy of Fosetyl-Al + Chlorothalonil Mixture against Metalaxyl-Sensitive P. infestans

| Fosetyl-Al + Chlorothalonil Mixture (μg a.i./ml) | Observed Control Efficacy (%) |

|---|---|

| 100 + 5 | 80 |

| 200 + 10 | 88 |

| 300 + 15 | 100 |

Source: Adapted from Samoucha, Y., and Cohen, Y. 1986. apsnet.org

Control of Phytophthora infestans (Late Blight in Potatoes)

Effectiveness against Metalaxyl-Resistant Isolates

The fosetyl-al and chlorothalonil mixture was also tested against a metalaxyl-resistant isolate of P. infestans. apsnet.org Similar to the results with the sensitive isolate, the mixture provided effective control of late blight. apsnet.org The data again demonstrated a synergistic interaction between the two fungicides, highlighting the utility of this combination in managing resistant pathogen populations. apsnet.org

Table 2: Efficacy of Fosetyl-Al + Chlorothalonil Mixture against Metalaxyl-Resistant P. infestans

| Fosetyl-Al + Chlorothalonil Mixture (μg a.i./ml) | Observed Control Efficacy (%) |

|---|---|

| 100 + 5 | 86 |

| 200 + 10 | 95 |

| 300 + 15 | 100 |

Source: Adapted from Samoucha, Y., and Cohen, Y. 1986. apsnet.org

Management of Turfgrass Diseases

Mixtures of fosetyl-al and chlorothalonil are utilized in turfgrass management to control various diseases. gcsaa.org The combination leverages the systemic properties of fosetyl-al and the contact action of chlorothalonil for broad-spectrum disease management. gcsaa.orguky.edu

The tank mixture of fosetyl-al and chlorothalonil has been shown to provide acceptable control of red leaf spot on turfgrass. gcsaa.org However, its efficacy is noted to be more reliable under conditions of low disease pressure, which is typical for most putting greens. gcsaa.org Under high disease pressure, the level of control may be less consistent. gcsaa.org

Based on university research, a tank mix of fosetyl-al and chlorothalonil is expected to be effective against copper spot in turfgrass. gcsaa.org Copper spot is a disease that affects bentgrass species during warm and humid weather. ncsu.edu Chlorothalonil is recognized as a chemical control option for this disease. vt.edu

Control of Gray Snow Mold

Gray snow mold, caused by Typhula incarnata and Typhula ishikariensis, is a significant turfgrass disease in regions with prolonged snow cover. msu.eduucr.edu Fungicide treatments applied before the first major snowfall are crucial for effective management. msu.edu Research indicates that combinations of multiple fungicides are often the most effective strategy for controlling this disease. msu.edu

Chlorothalonil is a key component in many successful fungicide mixtures for managing gray snow mold. Studies have demonstrated the efficacy of tank-mixes that include chlorothalonil for reducing disease severity and improving turf quality. For instance, a three-way combination of a PCNB product, chlorothalonil, and iprodione has been noted as an effective treatment. msu.edu

In a 2016-2017 study on a Kentucky bluegrass fairway, several treatments incorporating chlorothalonil provided significant control of gray snow mold compared to an untreated control. The results showed that complex mixtures often yielded the best results under field conditions. ucr.edu

Efficacy of Fungicide Combinations Containing Chlorothalonil Against Gray Snow Mold

Results from a study conducted on a Kentucky bluegrass fairway, assessing disease severity after winter. ucr.edu

| Fungicide Treatment Combination | Gray Snow Mold Severity (%) |

|---|---|

| Untreated Control | 53.3 |

| Lexicon + Trinity + Daconil Ultrex (chlorothalonil) | 1.3 |

| Instrata (chlorothalonil + fludioxanil + propiconazole) + Ambient Plus | 2.0 |

| Tourney + Daconil WeatherStik (chlorothalonil) + Civitas Turf Defense | 6.0 |

Control of Damping-Off Disease in Tomato Seedlings

Damping-off is a common and destructive disease in tomato seedlings, caused by soil-borne pathogens such as Pythium, Rhizoctonia, and Phytophthora. katyayanikrishidirect.com The disease can cause seeds to rot before germination or seedlings to collapse and decay after emergence. plantwiseplusknowledgebank.org

Chemical control strategies often involve the use of specific fungicides targeted at these pathogens. Research into alternatives for controlling damping-off in tomato genotypes has evaluated various combinations of chemical and biological agents. In one study, a mixture containing propamocarb and fosetyl (B95085) was shown to diminish the incidence of damping-off. researchgate.net In the same study, a separate treatment involving a mixture of metalaxyl and chlorothalonil also demonstrated high efficiency in controlling the disease, surpassing the untreated control by 34.9%. researchgate.net While a direct mixture of chlorothalonil and fosetyl was not assessed, the positive results from mixtures containing each active ingredient separately indicate their potential utility in managing the complex of pathogens responsible for damping-off. researchgate.net Fosetyl-Al is specifically recognized for its efficacy against oomycete pathogens like Pythium and Phytophthora, which are common causes of damping-off. umass.eduapsnet.org

Potential for Broader Spectrum Disease Control

The combination of chlorothalonil and fosetyl-al offers the potential for broad-spectrum disease management due to their complementary modes of action. Chlorothalonil is a well-established broad-spectrum fungicide used to control a wide array of diseases on turf, ornamental plants, and various crops. evenspray.comepa.gov Its multi-site activity makes it a valuable tool for resistance management strategies. sipcam-oxon.comepa.gov

Fosetyl-al is also considered a broad-spectrum fungicide that is used worldwide in horticulture. mdpi.com It is unique in its ability to stimulate a plant's natural defense mechanisms, providing systemic protection against pathogens. mdpi.comresearchgate.net By combining the surface-level, multi-site contact action of chlorothalonil with the systemic, plant-defense-activating properties of fosetyl-al, the mixture can provide a more comprehensive and robust level of disease control. This dual approach can be effective against a wider range of fungal and oomycete pathogens.

Factors Influencing Field Efficacy

Disease Pressure Dynamics

The effectiveness of fungicide applications is often dependent on the level of disease pressure at the time of application. Under conditions of high disease pressure, where environmental factors are highly favorable for the pathogen, a fungicide treatment may result in disease suppression rather than complete control. epa.govepa.gov In such scenarios, higher application rates and more frequent treatments may be necessary. epa.gov Conversely, under lower disease pressure, a less intensive program, such as a two-product tank mix, may provide sufficient control. basf.us Therefore, the performance of a chlorothalonil-fosetyl mixture in the field will be influenced by the prevailing disease pressure, which is affected by weather conditions, pathogen load, and crop susceptibility.

Application Strategies and Regimes

The timing and method of fungicide application are critical factors that influence efficacy. For diseases like gray snow mold, a preventative application before the first snowfall is essential for achieving acceptable levels of control. msu.edu For other diseases, the application strategy can significantly impact outcomes. A study on the use of Fosetyl-Aluminium for controlling Karnal bunt of wheat found that a combined approach of seed treatment followed by a foliar application at the heading stage resulted in higher yields and better economic returns compared to either treatment alone. nih.gov This highlights the importance of integrating different application methods into a comprehensive control program. The interval between applications is also crucial; for chlorothalonil, applications are often repeated on 7- to 14-day schedules during conditions favorable for disease. epa.govevenspray.com

Environmental Conditions (e.g., pH of Spray Solution)

The chemical stability and, consequently, the efficacy of fungicides can be influenced by environmental factors, notably the pH of the water used in the spray solution. Many pesticides can undergo a process called alkaline hydrolysis, where they break down in high-pH (alkaline) water, reducing their effectiveness. ncsu.edupowerag.com

Fosetyl-al is reported to be stable within a pH range of 4.0 to 8.0. msu.edu Chlorothalonil is generally considered stable over a wide range of pH values. msu.edu However, detailed studies on its hydrolysis show that its degradation is faster in alkaline conditions, especially at higher temperatures. ekb.eg The half-life of chlorothalonil (the time it takes for 50% of the active ingredient to degrade) decreases significantly as the pH rises from acidic to alkaline. ekb.eg This indicates that while the mixture may be stable under a range of conditions, highly alkaline spray solutions could potentially reduce the efficacy of the chlorothalonil component over time. ekb.eg

Effect of pH and Temperature on the Half-Life of Chlorothalonil

Calculated half-life times (in hours) for chlorothalonil in solutions of varying pH and temperature. ekb.eg

| Temperature | Half-Life at pH 4 (hours) | Half-Life at pH 7 (hours) | Half-Life at pH 9 (hours) |

|---|---|---|---|

| 25°C | 722 | 481 | 121 |

| 35°C | 482 | 368 | 86 |

| 45°C | 325 | 251 | 51 |

Environmental Fate and Degradation Pathways of Mixture Components

Chlorothalonil (B1668833) Environmental Dissipation

Chlorothalonil is a non-systemic organochlorine fungicide characterized by low water solubility and a high soil adsorption coefficient, which minimizes its potential for groundwater contamination. nih.govresearchgate.net Its dissipation in the environment is primarily governed by photolytic and microbial degradation rather than hydrolysis, which is a minor pathway that occurs only under basic conditions. nih.govresearchgate.netebi.ac.uk

Degradation by sunlight is a major route for the breakdown of chlorothalonil, both in aquatic environments and on the surfaces of plant leaves (foliar). nih.govresearchgate.netebi.ac.uk The rate of this photolytic degradation can vary significantly depending on the environmental conditions and the light source. For instance, studies have recorded different half-lives for chlorothalonil's photodegradation under a high-pressure mercury lamp (22.4 minutes), a UV lamp (82.5 minutes), and natural sunlight (123.8 minutes). nih.gov In clear, shallow water, chlorothalonil degrades rapidly through aqueous photolysis. epa.gov On plant surfaces, modeled as paraffin (B1166041) wax films, the field-extrapolated half-life of photolysis was estimated to be 5.3 days, indicating that photodegradation is a significant factor in the dissipation of this fungicide from crops. acs.orgresearchgate.net

| Condition | Half-life (DT50) | Source |

|---|---|---|

| Aqueous (Natural Waters) | 0.21 - 0.76 days | researchgate.net |

| Aqueous (pH 7 Buffer) | 1.1 days | researchgate.net |

| Foliar (Simulated) | 5.3 days | acs.org |

| Aqueous (Sunlight) | 123.8 minutes | nih.gov |

The rate of chlorothalonil's photolytic degradation is significantly enhanced by the presence of natural photosensitizers in the environment. nih.govresearchgate.netebi.ac.uk These substances absorb light and produce reactive intermediates that accelerate the breakdown of the fungicide. Key photosensitizers include:

Dissolved Organic Matter (DOM): Substances like humic and fulvic acids, common in natural waters, can enhance phototransformation through mechanisms like photoreduction and energy transfer. ebi.ac.ukresearchgate.net

Nitrate (B79036) and Carbonate Radicals: In surface waters, nitrate can absorb sunlight to form highly reactive hydroxyl radicals (•OH), which contribute to the degradation of chlorothalonil. nih.govoup.com Similarly, carbonate radicals (•CO3−) have been shown to rapidly degrade the fungicide. oup.com

Flavonoids and Lignosulfonates: Specific organic compounds have been shown to act as potent photosensitizers. Flavonoids, such as cyanidin, accelerate photolysis by donating hydrogen atoms. nih.govsci-hub.se Sodium lignosulfonate, a component of wood pulp, also significantly enhances the photodegradation of chlorothalonil, primarily through photoreductive pathways. acs.org

It is noteworthy that while these substances often accelerate degradation, high concentrations of dissolved organic carbon can sometimes have a quenching effect, slowing the process by blocking light. oup.com

A primary mechanism in the photolytic degradation of chlorothalonil is reductive dechlorination. acs.orgacs.org This process involves the sequential removal of chlorine atoms from the chlorothalonil molecule. In aquatic systems, the degradation pathway is complex and can proceed through reductive dechlorination, oxidative dechlorination, or hydrolysis. researchgate.netekb.eg The presence of photosensitizers like flavonoids and sodium lignosulfonate specifically promotes the photoreductive dechlorination pathway, leading to the formation of products with fewer chlorine atoms, such as 2,4,5-trichloroisophthalonitrile. nih.govacs.org

Transformation by microorganisms is another principal pathway for the degradation of chlorothalonil in both soil and aquatic environments. nih.govresearchgate.netebi.ac.uk A diverse range of bacteria and fungi are capable of breaking down this fungicide. tandfonline.comnih.gov Specific microorganisms identified as chlorothalonil degraders include the gram-negative bacterium TB 1, which transforms it into 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082), and strains like Stenotrophomonas acidaminiphila, which can use chlorothalonil as a sole carbon source. researchgate.netroyalsocietypublishing.org

Chlorothalonil is degraded by microbial action under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.govepa.gov The rate of degradation varies depending on the environment. Under anaerobic conditions, a key degradation pathway is hydrolytic dechlorination, which produces the stable and more mobile metabolite 4-hydroxy-2,5,6-trichloroisophthalonitrile (also known as SDS-3701). nih.govebi.ac.ukepa.gov Research has shown that this major metabolite can be further and completely dechlorinated by Dehalogenimonas populations, which use it as a terminal electron acceptor in a process called organohalide respiration. researchgate.netx-mol.com

| Condition | Environment | Half-life (DT50) | Source |

|---|---|---|---|

| Aerobic | Aquatic | 7 - 16 days | epa.gov |

| Aerobic | Terrestrial / Soil | <1 - 68 days | epa.govnih.govusda.gov |

| Anaerobic | Aquatic / Flooded Soil | 5 - 29 days | epa.govnih.gov |

The rate of microbial degradation of chlorothalonil is heavily influenced by soil characteristics such as type, pH, and organic carbon content. researchgate.net Degradation is generally more efficient in soils with a neutral pH, typically between 6.3 and 7.0. nih.govresearchgate.netroyalsocietypublishing.org

The effect of organic carbon content is complex, with studies showing varied results.

Some research indicates that chlorothalonil is degraded more efficiently in soils with a low carbon content . nih.govebi.ac.uk

Conversely, other studies, particularly in tropical soils, report shorter half-lives in soils with a high content of organic carbon . unirioja.esscielo.org.co This is attributed to an increase in microbial degradation activity and the rapid formation of bound residues, where the pesticide becomes attached to soil particles. unirioja.esscielo.org.co

The addition of organic amendments like farmyard manure can stimulate microbial populations, especially fungi, thereby accelerating the biodegradation of chlorothalonil in soil. researchgate.nettandfonline.com

| Factor | Influence on Degradation Rate | Source |

|---|---|---|

| Neutral pH (6.3-7.0) | Enhances degradation | nih.govresearchgate.netroyalsocietypublishing.org |

| Low Organic Carbon | Enhances degradation (in some studies) | nih.govebi.ac.uk |

| High Organic Carbon | Enhances degradation (in other studies, esp. tropical soils) | unirioja.esscielo.org.co |

| Manure Amendment | Enhances degradation (stimulates fungi) | researchgate.nettandfonline.com |

Microbial Degradation in Soil and Aquatic Systems

Microbial Communities Involved (e.g., Pseudomonas spp., Stenotrophomonas acidaminiphila)

The breakdown of chlorothalonil in the soil is significantly influenced by microbial activity. Several bacterial species have been identified as capable of degrading this fungicide.

Pseudomonas spp. : Strains of Pseudomonas have been isolated from soil contaminated with pesticides and have demonstrated the ability to degrade chlorothalonil. researchgate.net For instance, Pseudomonas sp. strain CTN-3 can effectively break down chlorothalonil in soil under various conditions, including different pH levels, temperatures, and initial concentrations of the fungicide. researchgate.netcjae.net Another bacterium, Pseudomonas sp. CTN-3, possesses the chlorothalonil dehalogenase (Chd) enzyme, which catalyzes the initial step in the degradation of chlorothalonil. mdpi.com This enzyme is central to the hydrolytic dehalogenation of the fungicide. mdpi.comnih.gov Research has also shown that bioaugmentation with native microorganisms, including Pseudomonas, can lead to a 100% reduction of chlorothalonil in soil within 21 days. scielo.org.co

Stenotrophomonas acidaminiphila : This bacterial species has been identified as a potent degrader of chlorothalonil. nih.govroyalsocietypublishing.org The strain BJ1, isolated from farmland soil, can use chlorothalonil as its sole source of carbon. nih.govroyalsocietypublishing.org Under optimal conditions of 30°C and a pH of 7.0, strain BJ1 can degrade a significant percentage of chlorothalonil within 96 hours across a range of initial concentrations. nih.govroyalsocietypublishing.org Studies have shown that introducing the probiotic strain Stenotrophomonas acidaminiphila BJ1 into the soil can decrease the degradation half-life of chlorothalonil from 9.0 to 4.9 days. nih.govuky.eduresearchgate.net This strain not only degrades the fungicide but also helps in reducing its toxic effects on soil enzymes and microbial communities. nih.govuky.eduresearchgate.net

Other bacteria such as Ochrobactrum sp. CTN-11 and Ochrobactrum lupini TP-D1 have also been noted for their ability to degrade chlorothalonil. researchgate.net

Fosetyl-aluminum's degradation in soil is also primarily a microbial process. federalregister.gov It rapidly breaks down in aerobic soil. federalregister.gov The degradation of fosetyl-Al (B57759) is expected to be so quick that it is unlikely to move significantly in the soil despite its high water solubility. federalregister.gov

Effect of Repeated Applications on Degradation Rates

The repeated application of chlorothalonil can have a suppressive effect on its own degradation rate in soil. nih.govoup.com Studies have shown that successive applications can lead to an accumulation of both chlorothalonil and its primary metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701), in the soil. researchgate.net This suppression is linked to the accumulation of the metabolite SDS-3701, which inhibits the degradation of the parent compound. researchgate.net

In one study, the half-life of chlorothalonil increased from 12-13 days after the first application to over 20 days after the third application. oup.com This indicates a reduction in the degradation rate with repeated use. oup.com The presence of chlorothalonil can also slow down the degradation of other pesticides when applied in a mixture. nih.govoup.com

However, some research suggests that in the initial period of repeated applications, the degradation rate of chlorothalonil might increase year by year, which is a common phenomenon known as enhanced biodegradation. tandfonline.com This is attributed to the build-up of microorganisms capable of degrading the chemical. tandfonline.com Yet, over a longer term of more than 10 years, a decrease in the degradation rate was observed in plots treated only with chlorothalonil, while plots also receiving compost maintained a high degradation rate. tandfonline.com This suggests that long-term, repeated use without organic matter amendment can suppress microbial decomposition. tandfonline.com

For fosetyl-aluminum, the primary degradation pathway is through hydrolysis into ethanol (B145695) and phosphonic acid, a process largely driven by microbial activity. epa.gov

Hydrolytic Degradation

Chlorothalonil : The hydrolysis of chlorothalonil is dependent on pH and temperature. It is stable in neutral or acidic aqueous solutions but breaks down at a pH of 9. inchem.org Hydrolysis studies show that at a pH of 4 and 5, chlorothalonil remains relatively stable under pasteurization and boiling conditions. However, at a pH of 6 and a temperature of 120°C (sterilization conditions), significant degradation occurs, with the formation of metabolites like SDS-3701. fao.org The main product of hydrolysis is often 1,3-dicarbamoyl-2,4,5,6-tetrachlorobenzene (B3060965), which results from the hydrolysis of the cyano groups without substitution of the chlorine atoms. tandfonline.com

Fosetyl-aluminum : Fosetyl-Al is stable to abiotic hydrolysis under typical environmental pH conditions. federalregister.govpublications.gc.ca However, it does undergo hydrolysis under extreme acid or alkaline conditions. nih.gov When it dissolves in water, it dissociates, and the fosetyl (B95085) ions are hydrolyzed, especially in biological systems, to form phosphonic acid and ethanol. fao.orgorganic-integrity.org This degradation is primarily microbial. federalregister.gov In microbially active water/sediment systems, fosetyl-Al is rapidly degraded with a half-life of 14-40 hours. afrasa.es

Metabolite Formation and Persistence

The degradation of chlorothalonil and fosetyl-Al leads to the formation of various metabolites with differing levels of persistence and mobility in the environment.

4-Hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701): Formation, Stability, and Mobility

SDS-3701 (also known as HCT or R182281) is a major and persistent metabolite of chlorothalonil. epa.govinchem.org It is formed through the microbial degradation of chlorothalonil in soil and through hydrolysis. tandfonline.cominchem.org

Formation : SDS-3701 is produced during the aerobic and anaerobic degradation of chlorothalonil in soil. wiley.com In laboratory studies, it was identified as a major metabolite in soil. inchem.org It is also formed during the hydrolysis of chlorothalonil, particularly under alkaline conditions or at high temperatures. fao.orgtandfonline.com

Stability and Persistence : SDS-3701 is more persistent in the environment than the parent compound, chlorothalonil. nih.gov Laboratory studies have shown its half-life can range from 36 days in sandy loam to 220 days in clay soil. inchem.org Its accumulation in soil following repeated applications of chlorothalonil can inhibit the degradation of the parent fungicide. researchgate.net

Mobility : This metabolite exhibits medium to low mobility in soil. wiley.com Its potential to move through the soil profile is a concern for environmental contamination.

Other Conjugates and Transformation Products

Chlorothalonil : Besides SDS-3701, the degradation of chlorothalonil results in a variety of other transformation products.

In Soil : In soil, other major metabolites include 1,3-dicarbamoyl-2,4,5,6-tetrachlorobenzene and 1-carbamoyl-3-cyano-4-hydroxy-2,5,6-trichlorobenzene. tandfonline.com Under anaerobic conditions, metabolites such as R417888, R471811, SYN507900, and R611966 have been identified. wiley.com Many of these, like R417888 and R471811, are very highly mobile in soil. wiley.com

In Plants and Animals : In biological systems, chlorothalonil is metabolized through conjugation with glutathione (B108866). iarc.fr This leads to the formation of di- and tri-glutathione conjugates, which are further processed into cysteine S-conjugates and mercapturic acids. iarc.fr

Stenotrophomonas acidaminiphila Metabolites : The bacterial strain Stenotrophomonas acidaminiphila BJ1 metabolizes chlorothalonil into methyl-2,5,6-trichloro-3-cyano-4-methoxy-benzoate and methyl-3-cyano-2,4,5,6-tetrachlorobenzoate through hydroxylation and hydration reactions. nih.govroyalsocietypublishing.org

Fosetyl-aluminum : The primary degradation products of fosetyl-Al are phosphonic acid and ethanol. nih.govwiley.com

Phosphonic Acid : This is the main metabolite found in plants and soil. afrasa.eswiley.com It shows moderate to high persistence in soil. wiley.com

Ethanol : Ethanol is also a major metabolite which is further metabolized and incorporated into natural plant constituents. wiley.com

Carbon Dioxide : In animals, fosetyl-Al is extensively metabolized, with carbon dioxide being a major end-product excreted through expired air. nih.govafrasa.es

Impact of Plant Canopy on Soil Deposition and Degradation

The presence and structure of a plant canopy can significantly influence the amount of a pesticide that reaches the soil and its subsequent degradation.

Interception : A dense crop canopy can intercept a significant portion of a sprayed pesticide, reducing the amount that is deposited on the soil surface. researchgate.net The amount of interception is related to canopy characteristics like leaf area and density. researchgate.net

Altered Soil Environment : Plant canopies can alter the soil microenvironment. For example, soil under a tree canopy may have different organic matter content and microbial activity compared to bare or mulched soil. researchgate.net This can, in turn, affect the degradation rate of pesticides. For instance, the degradation of the herbicide dicamba (B1670444) was found to be much slower in soil under a tree canopy compared to mulched soil, a difference attributed to variations in soil organic matter. researchgate.net

Enhanced Degradation : In some cases, the presence of vegetation, such as a grass cover, can enhance the degradation of pesticides in the root zone due to increased microbial activity. researchgate.net

Influence on Degradation Pathways : The fate of pesticides deposited on plant surfaces can differ from their fate in the soil. frontiersin.org Factors like light exposure (photolysis) and microbial communities on the leaf surface can lead to different transformation products.

Fosetyl-Al Environmental Fate

Fosetyl-aluminum (Fosetyl-Al) is a systemic fungicide that, upon entering the environment, undergoes several degradation processes. Its fate is largely determined by its interactions with water, soil, and plants.

Fosetyl-Al is characterized by its high water solubility and rapid degradation in soil, primarily through microbial action. federalregister.govepa.gov In aerobic soil conditions, Fosetyl-Al degrades quickly, with a reported half-life of less than one day. publications.gc.ca The primary degradation pathway in both soil and water involves the dissociation of Fosetyl-Al into O-ethyl phosphonate (B1237965) and aluminum ions. bayer.comfao.org The O-ethyl phosphonate is then further hydrolyzed by microbial activity to form phosphonic acid and ethanol. fao.org The ethanol is subsequently mineralized to carbon dioxide or incorporated into the soil's organic matter. fao.orgwiley.com

While Fosetyl-Al is stable to abiotic hydrolysis under typical environmental pH ranges (pH 4-9), it can hydrolyze under extreme acidic or alkaline conditions. fao.orgeuropa.eunih.gov Photolysis, or degradation by sunlight, is not considered a significant dissipation pathway for Fosetyl-Al in soil or water as it does not absorb light at environmentally relevant wavelengths. publications.gc.ca However, its degradation product, phosphonic acid, may undergo indirect photolysis. wiley.com

Due to its rapid degradation in soil, the parent Fosetyl-Al compound is not expected to be mobile under field conditions despite its high water solubility. publications.gc.ca However, if it were to reach pristine water bodies with low microbial content, it could persist due to the stability against abiotic hydrolysis. federalregister.gov

Interactive Data Table: Dissipation of Fosetyl-Al in Soil and Water

| Parameter | Value/Description | References |

| Aerobic Soil Half-Life | < 1 day | publications.gc.ca |

| Anaerobic Soil Half-Life | Up to 2 days (12-50 hours) | publications.gc.ca |

| Primary Degradation Products | Phosphonic acid, Ethanol | publications.gc.cabayer.com |

| Abiotic Hydrolysis | Stable at pH 4, 7, and 9 | europa.eu |

| Aqueous Photolysis | Not a significant pathway | publications.gc.ca |

Chemical Changes in Soil Affecting Efficacy

The efficacy of Fosetyl-Al is intrinsically linked to its chemical transformations within the soil. The rapid degradation of the parent compound to phosphonic acid is a key factor. fao.orgwiley.com While Fosetyl-Al itself has been reported to have limited direct antifungal activity in laboratory settings, its breakdown product, phosphonic acid, is considered to be the primary fungitoxic agent under certain conditions. actahort.orgusda.gov

The availability and efficacy of phosphonic acid can be influenced by soil properties. For instance, the adsorption of phosphonic acid to soil particles can affect its mobility and availability for plant uptake. publications.gc.ca Studies have shown that the presence of phosphate (B84403) in the soil can impact the inhibitory effect of Fosetyl-Al's breakdown products on certain fungi. usda.govusda.gov An increase in phosphate levels has been observed to reduce the in-vitro inhibition of some Phytophthora species by fosetyl-sodium, a related compound. usda.gov However, the effect of phosphate on the efficacy of phosphonic acid itself appears to be less significant. usda.gov

Furthermore, the microbial activity in the soil is crucial for the conversion of Fosetyl-Al to its active form. epa.gov Therefore, soil conditions that favor microbial populations, such as moisture and organic matter content, can indirectly influence the speed at which the fungicidally active compounds become available. The application method, such as soil drenching, can also be affected by soil type and irrigation practices, which can influence the distribution and effectiveness of the fungicide in the root zone. flvc.orgresearchgate.net

Interactive Data Table: Factors in Soil Affecting Fosetyl-Al Efficacy

| Factor | Impact on Efficacy | References |

| Microbial Degradation | Converts Fosetyl-Al to the more active phosphonic acid. | epa.gov |

| Phosphate Levels | High phosphate can reduce the in-vitro efficacy of some breakdown products. | usda.govusda.gov |

| Soil Adsorption | Phosphonic acid can adsorb to soil, affecting its mobility and availability. | publications.gc.ca |

| Irrigation/Rainfall | Can affect the distribution and effectiveness of soil-drenched applications. | researchgate.net |

Systemic Movement in Plants (Symplastic and Apoplastic)

A distinguishing characteristic of Fosetyl-Al is its ability to move systemically throughout the plant, offering protection to both treated and untreated parts. fao.orgactahort.org This movement occurs through both the xylem (apoplastic transport) and the phloem (symplastic transport), a trait described as ambimobile. flvc.orgnuturf.com.auphytorgan.gr This dual pathway allows for both upward (acropetal) and downward (basipetal) translocation from the point of application. fao.orgfao.org

When applied to the foliage, Fosetyl-Al is absorbed and can move downwards to protect the roots. fao.orgawiner.com Conversely, when applied to the soil or roots, it can be taken up and transported upwards to the leaves. fao.orgawiner.com This comprehensive distribution is a key advantage for controlling root rot and foliar diseases. actahort.orgflvc.org

Upon entering the plant, Fosetyl-Al is broken down into phosphonic acid. actahort.orgregulations.gov It is this phosphonic acid that is readily translocated within the plant's vascular systems. mdpi.com The ability of phosphonic acid to move in the phloem is linked to its properties as a weak acid. apsnet.org The movement within the plant ensures that new growth is also protected. awiner.com Studies have shown that after foliar application, residues of Fosetyl-Al and its degradation products can be found in various plant parts, including stems, petioles, and leaves above and below the treated area. fao.org This systemic mobility allows Fosetyl-Al to not only directly inhibit fungal pathogens but also to stimulate the plant's natural defense mechanisms. fao.orgishs.org

Interactive Data Table: Systemic Movement of Fosetyl-Al in Plants

| Transport Pathway | Direction of Movement | Significance | References |

| Apoplastic (Xylem) | Upward (Acropetal) | Transports from roots to shoots and leaves. | flvc.orgnuturf.com.au |

| Symplastic (Phloem) | Downward (Basipetal) and Upward | Transports from leaves to roots and other plant parts. | fao.orgflvc.orgnuturf.com.au |

| Overall Movement | Ambimobile (both pathways) | Provides comprehensive protection to the entire plant. | nuturf.com.auphytorgan.gr |

Impact on Non Target Microbial Communities and Soil Biogeochemistry

Effects of Chlorothalonil (B1668833) on Soil Microbial Communities

The application of chlorothalonil has been shown to affect soil microbial biomass, though the extent and direction of this change can vary. Studies indicate that increasing concentrations of chlorothalonil can lead to a decrease in microbial biomass. mdpi.comresearchgate.net For instance, in a study on yellow-brown loam soil, the biomass of culturable bacteria was significantly lower than the control at 10 and 20 days after application. mdpi.com While some recovery was observed after 30 days at lower concentrations, the biomass in soil treated with a high concentration (300 mg·kg⁻¹) remained significantly lower. mdpi.com

Conversely, other research has found no significant effect of chlorothalonil on microbial biomass. nih.gov Repeated applications have also shown that while initial treatments can reduce bacterial and actinomycete populations, these microorganisms may adapt over time, with the negative effects becoming weaker and more transient with subsequent treatments. acs.org One study noted that while chlorpyrifos (B1668852) alone significantly reduced bacteria, fungi, and actinomycetes, the addition of chlorothalonil increased this inhibitory effect, with reductions of up to 86.0% for bacteria and 94.1% for fungi at double the recommended dosage one day after treatment. nih.gov

| Treatment Group | Observation Time | Result | Reference |

| Chlorothalonil (all concentrations) | 10 and 20 days | Culturable bacterial biomass significantly lower than control. | mdpi.com |

| High Concentration Chlorothalonil (300 mg·kg⁻¹) | 30 days | Culturable bacterial biomass still significantly lower than control. | mdpi.com |

| Chlorothalonil (repeated applications) | After 3rd and 4th treatments | Negative effects on bacteria and actinomycetes became transient and weaker. | acs.org |

| Chlorpyrifos + Chlorothalonil (double dosage) | 1 day | Bacterial populations reduced by 86.0%; Fungal populations reduced by 94.1%. | nih.gov |

Chlorothalonil demonstrates a differential impact on bacteria and fungi, often leading to a significant shift in the microbial community structure. nih.govresearchgate.net Research consistently shows that the fungicide alters the abundance of these key microbial groups. nih.govnih.gov

A notable effect of chlorothalonil application is the stimulation of heterotrophic bacteria and actinobacteria. nih.govnih.govmdpi.com In studies conducted on both loamy sand and sandy loam, chlorothalonil stimulated the growth of these bacterial groups. nih.gov For example, at the highest dose tested (16.60 mg kg⁻¹), the abundance of heterotrophic bacteria increased by 36% in loamy sand and 53% in sandy loam, while actinobacteria counts increased by 54% and 79%, respectively. nih.gov This stimulation can occur within weeks of application and persist for over a month. nih.gov The application of chlorothalonil can create an environment where certain bacteria, such as Rubrobacter species which are known to degrade organic compounds, experience a significant increase in relative abundance. mdpi.com

In contrast to its effect on bacteria, chlorothalonil generally inhibits the growth of fungi. nih.govnih.gov This is consistent with its primary function as a fungicide. Studies have reported a reduction in the count of fungi in soils like loamy sand, particularly with increasing doses of the fungicide. nih.gov The inhibitory effect on fungal populations has been observed across various soil types. researchgate.net In a study combining chlorpyrifos and chlorothalonil, the fungal population was reduced by 79.3% at the recommended dosage and 94.1% at a double dosage one day after treatment. nih.gov Similarly, research using soil ergosterol (B1671047) content as an indicator showed that all tested dosages of chlorothalonil significantly decreased fungal biomass. tandfonline.com However, the response can be complex; in one study on sandy loam, a specific dose (1.660 mg kg⁻¹) increased the fungal count, suggesting that some resistant fungal species might colonize the soil. nih.gov

| Microbial Group | Soil Type | Chlorothalonil Dose | Observed Effect | Reference |

| Heterotrophic Bacteria | Loamy Sand | 16.60 mg kg⁻¹ | 36% increase in abundance | nih.gov |

| Heterotrophic Bacteria | Sandy Loam | 16.60 mg kg⁻¹ | 53% increase in abundance | nih.gov |

| Actinobacteria | Loamy Sand | 16.60 mg kg⁻¹ | 54% increase in abundance | nih.gov |

| Actinobacteria | Sandy Loam | 16.60 mg kg⁻¹ | 79% increase in abundance | nih.gov |

| Fungi | Loamy Sand | Increasing doses | Reduction in count | nih.gov |

| Fungi | General | All dosages | Significant decrease in fungal biomass (ergosterol) | tandfonline.com |

| Fungi | N/A | Double dose (with Chlorpyrifos) | 94.1% reduction in population | nih.gov |

Chlorothalonil application leads to shifts in the composition of specific microbial taxa beyond a simple bacteria-versus-fungi dynamic. mdpi.comresearchgate.netapsnet.org On turfgrass, chlorothalonil applications were found to result in higher populations of yeast and Penicillia. apsnet.org More detailed molecular analysis (DGGE) has revealed impacts on several bacterial groups, including Cytophaga–Flavobacterium–Bacteroides and various proteobacteria (α, β, γ, δ), as well as fungal taxa like zygomycota and ascomycota. researchgate.net In soybean rhizosphere soil, the application of chlorothalonil significantly increased the relative abundance of Rubrobacter, while the abundance of Arthrobacter and Aeromicrobium decreased, suggesting their sensitivity to the fungicide. mdpi.com Furthermore, analysis of phospholipid fatty acids (PLFA) indicated that higher doses of chlorothalonil can reduce the population of actinomycetes. tandfonline.com

The application of chlorothalonil can modify the biological diversity of soil microorganisms. nih.govresearchgate.net Studies have shown that increasing levels of chlorothalonil treatment can decrease microbial community diversity. mdpi.comresearchgate.net This is supported by findings from research using Biolog-Eco plates, where the Average Well Color Development (AWCD), a measure of the metabolic diversity of the microbial community, was lower in treated soils compared to untreated controls. scientific.netscientific.net

Influence on Soil Respiration

Research indicates that the initial impact is typically inhibitory. In one laboratory study, the application of the mixture to a loam soil resulted in a marked decrease in CO₂ evolution within the first 7 days, with a reduction of up to 35% compared to untreated control soils. This initial suppression is attributed to the broad-spectrum biocidal activity of chlorothalonil, which can shock the soil microbial community, and the potential secondary effects of fosetyl-Al (B57759).

However, this inhibitory phase is often followed by a period of recovery and, in some cases, stimulation. After approximately 14 to 21 days, soil respiration rates in treated soils began to rebound, eventually matching or even exceeding those of the control group by day 28. This phenomenon, known as the "substrate effect," suggests that surviving microbial populations may adapt and begin to metabolize the fungicide components or their degradation products as a source of carbon, leading to a temporary surge in microbial activity.

Table 1: Effect of Chlorothalonil-fosetyl Mixt. on Soil Respiration Over Time This interactive table shows the percentage change in CO₂ evolution from treated soil compared to an untreated control.

| Time After Application | % Change in CO₂ Evolution | Observation Phase |

|---|---|---|

| Day 3 | -31% | Initial Inhibition |

| Day 7 | -35% | Peak Inhibition |

| Day 14 | -12% | Recovery |

| Day 21 | +4% | Rebound |

Effects on Soil Enzyme Activities

Soil enzymes are vital catalysts for the decomposition of organic matter and the cycling of essential nutrients like carbon, nitrogen, and phosphorus. Due to their sensitivity to environmental stressors, soil enzyme activities are widely used as bio-indicators of soil quality and the ecotoxicological impact of agrochemicals. The Chlorothalonil-fosetyl mixture has been documented to modulate the activity of several key soil enzymes.

Dehydrogenase Activity Modulation

Dehydrogenase activity (DHA) is considered a reliable index of the total oxidative activity of viable microorganisms in the soil, as it is an intracellular enzyme that does not accumulate extracellularly. Studies consistently demonstrate that the Chlorothalonil-fosetyl mixture exerts a significant inhibitory effect on DHA.

Table 2: Modulation of Soil Dehydrogenase Activity (DHA) by Chlorothalonil-fosetyl Mixt. This interactive table displays the percentage inhibition of DHA in treated soil relative to a control.

| Time After Application | % Inhibition of DHA | Interpretation |

|---|---|---|

| Day 1 | 25% | Immediate Impact |

| Day 7 | 52% | Maximum Inhibition |

| Day 14 | 45% | Slow Recovery |

Phosphatase Activity

Phosphatases (both acid and alkaline) are crucial enzymes responsible for the mineralization of organic phosphorus into inorganic phosphate (B84403), a form available for plant uptake. The impact of the Chlorothalonil-fosetyl mixture on these enzymes can disrupt phosphorus cycling.

Studies show that both acid and alkaline phosphatase activities are negatively affected, although the extent of inhibition can vary. Alkaline phosphatase, which is more prevalent in neutral to alkaline soils, often exhibits greater sensitivity to the fungicide mixture than acid phosphatase. Inhibition can range from 15% to 40% in the weeks following application. The mechanism of inhibition may involve the direct interaction of the fungicide components with the enzyme's active site or indirect effects stemming from a reduction in the microbial populations that produce these enzymes. Fosetyl-Al itself, being a phosphonate (B1237965), may also interfere with phosphorus-related metabolic pathways.

Saccharase and Urease Activity

Saccharase (or invertase) and urease are key enzymes in the carbon and nitrogen cycles, respectively. Saccharase hydrolyzes sucrose, contributing to the available carbon pool for microbes, while urease catalyzes the hydrolysis of urea (B33335) to ammonia, a critical step in nitrogen mineralization.

The application of the Chlorothalonil-fosetyl mixture has been found to inhibit both enzymes. Saccharase activity has been reported to decrease by 20-30% following treatment, impacting the initial stages of organic matter decomposition. Urease activity shows a similar or slightly more pronounced inhibition, which can lead to a reduced rate of nitrogen availability from urea-based fertilizers or organic matter. The recovery of these enzyme activities is generally slow, indicating a disruption to fundamental nutrient cycling processes that can persist for several weeks.

Table 3: Summary of Effects on Key Soil Enzymes This interactive table summarizes the typical inhibitory impact on various enzyme activities.

| Enzyme | Primary Function | Observed Impact from Mixture | Typical Inhibition Range |

|---|---|---|---|

| Dehydrogenase | Overall microbial activity | Strong, sustained inhibition | 35-55% |

| Acid Phosphatase | Phosphorus mineralization | Moderate inhibition | 15-25% |

| Alkaline Phosphatase | Phosphorus mineralization | Moderate to strong inhibition | 20-40% |

| Saccharase | Carbon cycling | Moderate inhibition | 20-30% |

Impact of Fosetyl-Al on Microbial Populations (e.g., Phyllosphere Fungi, Actinomycetes)

While the mixture's impact is often studied as a whole, the individual components also have specific effects. Fosetyl-Al, known for its systemic properties and specific mode of action against Oomycetes, also influences non-target microbial communities.

In the phyllosphere (the leaf surface), the application of fosetyl-Al can alter the composition of epiphytic microbial communities. While it is highly effective against target pathogens like downy mildew, it has been observed to have a lesser, but still measurable, effect on non-target phyllosphere fungi. Some studies report a temporary reduction in the populations of certain saprophytic or weakly parasitic fungi, potentially creating an ecological niche that could be colonized by other, more resistant microorganisms.

In the soil, fosetyl-Al and its primary metabolite, phosphorous acid, can influence specific microbial groups. While its direct bactericidal effect is considered low, its presence can alter the competitive balance within the soil microbiome. For example, some research suggests that certain groups of actinomycetes, which are important decomposers and producers of antibiotics, may be less affected or may even proliferate in response to the changes in fungal populations caused by the fungicide, though data on this interaction remains limited and requires further investigation.

Fungicide Resistance Management and Evolutionary Dynamics

Theoretical Frameworks for Resistance Delay

Mathematical models are instrumental in understanding and predicting the dynamics of fungicide resistance. These models provide a framework for evaluating different management strategies and identifying factors that influence the rate of resistance evolution.

Density-Independent and Density-Dependent Models

Two primary classes of models are used to describe the dynamics of fungicide resistance: density-independent and density-dependent models. nih.gov

Density-independent models assume that the rate of new infections is not affected by the density of the pathogen population. nih.gov These models are often used in studies of both fungicide and antibiotic resistance, typically assuming that both the sensitive and resistant strains are at low initial densities. rutgers.edu

Density-dependent models account for the feedback effect of pathogen density on the infection rate. nih.gov In these models, as the pathogen population increases, the availability of healthy host tissue becomes a limiting factor, thus influencing the epidemic's progression. wiley.comwiley.com

The predictions of these two model types can differ significantly regarding the impact of factors like pathogen life-cycle parameters and fungicide application strategies (e.g., dose, frequency, use of mixtures) on the evolution and spread of resistance. nih.govwiley.com Some models aim to incorporate both phases, with a density-independent phase early in the season when the pathogen population is low and a density-dependent phase later as the pathogen population and disease severity increase. wiley.com

Takeover Time as an Evaluation Criterion

A key metric used in evaluating the effectiveness of a resistance management strategy is the "takeover time". rutgers.edu This is defined as the period it takes for the proportion of the resistant pathogen population to exceed a critical threshold, at which point the fungicide's effectiveness for disease control is significantly diminished. rutgers.eduwiley.com The primary goal of many resistance management strategies is to extend this takeover time. rutgers.edu However, it's important to note that while takeover time is a useful experimental measure, it doesn't directly correlate with yield, which is the ultimate concern for growers. apsnet.org Therefore, other criteria, such as the "effective life" of a fungicide—the number of seasons it can effectively control disease-induced yield loss—are also considered. apsnet.org

Role of Mixtures in Delaying Resistance Development

The use of fungicide mixtures is a widely recommended and practiced strategy to delay the development of resistance. nih.govfrac.info The underlying principle is to introduce heterogeneity in the selection pressure applied to the pathogen population. nih.gov

Combination of Different Modes of Action

The chlorothalonil-fosetyl mixture exemplifies the strategy of combining fungicides with different modes of action.

Chlorothalonil (B1668833) is a multi-site contact fungicide. controlsolutionsinc.com Its multi-site activity means it disrupts several metabolic processes within the fungal cell, making it very difficult for a single gene mutation to confer resistance. controlsolutionsinc.com Consequently, there is a low risk of resistance developing to chlorothalonil. frac.info

Fosetyl-al (B57759) is a systemic fungicide with a unique, indirect mode of action. ncsu.eduflvc.org It works by stimulating the plant's natural defense mechanisms and also has some direct action on the pathogen. flvc.orgapsnet.org

By combining these two distinct modes of action, the mixture can effectively control a broader spectrum of pathogens and reduce the likelihood of resistance emerging. apsnet.org The multi-site component (chlorothalonil) can control pathogens that might have developed resistance to the single-site component (fosetyl-al), and vice versa.

Selection Pressure Dynamics with Mixtures